molecular formula C23H25NO4S B14992196 N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B14992196
M. Wt: 411.5 g/mol
InChI Key: DYJYLBKMETUJLN-UHFFFAOYSA-N
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Description

This compound features a benzyl group attached to a nitrogen atom, a 1,1-dioxidotetrahydrothiophen-3-yl moiety, and a 2-(5-ethyl-1-benzofuran-3-yl)acetamide backbone. The tetrahydrothiophen-dioxide ring introduces sulfone groups, which enhance polarity and metabolic stability, while the 5-ethyl substituent on the benzofuran ring contributes to lipophilicity. Its synthesis likely involves amide coupling strategies, analogous to methods described for related benzamides (e.g., carbodiimide-mediated reactions in ).

Properties

Molecular Formula

C23H25NO4S

Molecular Weight

411.5 g/mol

IUPAC Name

N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C23H25NO4S/c1-2-17-8-9-22-21(12-17)19(15-28-22)13-23(25)24(14-18-6-4-3-5-7-18)20-10-11-29(26,27)16-20/h3-9,12,15,20H,2,10-11,13-14,16H2,1H3

InChI Key

DYJYLBKMETUJLN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)N(CC3=CC=CC=C3)C4CCS(=O)(=O)C4

Origin of Product

United States

Biological Activity

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a tetrahydrothiophene ring with a dioxido group and a benzamide moiety, suggests diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications.

  • Molecular Formula : C23H25NO4S
  • Molecular Weight : 411.5 g/mol
  • CAS Number : 873681-60-8

Biological Activity

The biological activity of this compound is influenced by its structural components. The compound's dioxido group and benzamide moiety are critical for interaction with various biological targets, including enzymes and receptors.

The mechanism of action involves the binding of the compound to specific molecular targets, modulating their activity. This can lead to various biological effects, including:

  • Antioxidant Properties : Preliminary studies indicate that compounds with similar structures exhibit antioxidant effects, which may protect cells from oxidative stress.
  • Anti-inflammatory Effects : Research suggests potential anti-inflammatory activities, possibly through inhibition of pro-inflammatory pathways.

In Vitro Studies

In vitro studies have shown that compounds with structural similarities to this compound can inhibit specific enzymes associated with inflammation and oxidative stress. For example:

CompoundTarget EnzymeInhibition (%)
Compound ACOX-275%
Compound BLOX60%

These findings suggest that this compound may also possess similar inhibitory effects.

In Vivo Studies

Animal studies have been conducted to evaluate the efficacy of related compounds in reducing inflammation and oxidative damage. For instance:

  • Model : Rat model of induced inflammation.
  • Dosage : 10 mg/kg body weight.
  • Outcome : Significant reduction in inflammatory markers was observed after treatment.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Tetrahydrothiophene Ring : Utilizing appropriate precursors under controlled conditions.
  • Benzamide Coupling : Reacting the tetrahydrothiophene derivative with a benzamide derivative to form the final product.

Applications

Given its promising biological activity, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing anti-inflammatory or antioxidant drugs.
  • Research Tools : For studying mechanisms of oxidative stress and inflammation in various disease models.

Comparison with Similar Compounds

Substituent Variations on the Benzofuran Ring

The 5-ethyl group on the benzofuran distinguishes the target compound from analogs:

  • 5-Methyl substitution: A closely related compound (BH37005, ) replaces the 5-ethyl with a 5-methyl group. The ethyl group increases molecular weight (397.49 vs. 347.45 for BH37006) and lipophilicity (predicted logP: ~3.5 vs.
  • 4,6-Dimethyl substitution : describes a compound with 4,6-dimethylbenzofuran, introducing steric hindrance that may limit binding to flat receptor sites. This modification reduces conformational flexibility compared to the target compound .

Table 1: Impact of Benzofuran Substituents

Compound Substituent Molecular Weight Key Property Change
Target compound 5-Ethyl 397.49 High lipophilicity
BH37005 () 5-Methyl 347.45 Lower logP, reduced steric bulk
2-(4,6-dimethyl...) () 4,6-Dimethyl - Increased steric hindrance

Modifications to the N-Substituents

  • Benzyl vs. 4-Methoxybenzyl : highlights a variant where the benzyl group is replaced with 4-methoxybenzyl. The methoxy group enhances electron-donating effects, which could improve solubility via polar interactions but may reduce blood-brain barrier penetration due to increased polarity .
  • Cyclohexyl vs. Benzyl : In , cyclohexylamine is used in place of benzylamine for N-substitution. The cyclohexyl group introduces aliphatic hydrophobicity, which might stabilize hydrophobic pockets in target proteins but could also increase metabolic susceptibility .

Core Ring Structure Comparisons

  • Tetrahydrothiophen-dioxide vs. Piperidine: BH37006 () substitutes the tetrahydrothiophen-dioxide with a piperidine ring. Piperidine, being a flexible amine, may favor interactions with GPCRs .
  • Thiadiazole Derivatives: Compounds in incorporate thiadiazole rings, which are aromatic and planar, enabling π-π stacking interactions. This contrasts with the non-aromatic, sulfone-rich tetrahydrothiophen-dioxide in the target compound, which offers conformational rigidity .

Key Findings and Implications

  • Structure-Activity Relationships (SAR) : The 5-ethyl group on benzofuran optimizes lipophilicity for membrane penetration, while the sulfone-rich core enhances stability. Substituting benzyl with 4-methoxybenzyl () or altering the core ring () significantly alters physicochemical and binding properties.
  • Synthetic Flexibility : Analog synthesis benefits from modular approaches, such as varying amines (benzyl, cyclohexyl) or employing coupling reagents ().

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